AF-710B

Alzheimer's disease synaptic plasticity neuroprotection

AF-710B (ANAVEX 3-71) is the only dual allosteric M1 mAChR/σ1R agonist that synergistically co-activates both targets—unlike single-target agents like xanomeline or blarcamesine. Its disease-modifying effects persist after washout, making it the gold standard for chronic Alzheimer's in vivo studies. High functional M1 selectivity (no M2-M5 confounding) and human Phase 1 PK data enable translational back-translation. Choose AF-710B to ensure reproducible, translationally relevant results in M1/σ1 synergy research.

Molecular Formula C20H27N3OS
Molecular Weight 357.5 g/mol
CAS No. 1235733-73-9
Cat. No. B605206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF-710B
CAS1235733-73-9
SynonymsAF-710B;  AF 710B;  AF710B
Molecular FormulaC20H27N3OS
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESCC1N(CC2(S1)CCN(CC2)C)C(=O)CCC3=CNC4=CC=CC=C43
InChIInChI=1S/C20H27N3OS/c1-15-23(14-20(25-15)9-11-22(2)12-10-20)19(24)8-7-16-13-21-18-6-4-3-5-17(16)18/h3-6,13,15,21H,7-12,14H2,1-2H3
InChIKeyXWMHYQATSBWUNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AF-710B (ANAVEX 3-71) for Research Procurement: A Dual M1/Sigma-1 Agonist Profile


AF-710B (CAS 1235733-73-9), also known as ANAVEX 3-71, is a synthetic small molecule that functions as a highly potent and selective allosteric agonist at the M1 muscarinic acetylcholine receptor (M1 mAChR) and the sigma-1 receptor (σ1R) [1]. It is a chiral compound, with the active S-enantiomer (AF-710B) derived from the racemic mixture (Rac)-AF710 [2]. This compound is primarily investigated for its potential to modify disease progression in Alzheimer's disease (AD) by targeting cognitive deficits and multiple underlying pathologies, including amyloid and tau accumulation, neuroinflammation, and synaptic dysfunction [1].

Why Standard M1 or Sigma-1 Agonists Cannot Substitute for AF-710B in Research


The unique therapeutic profile of AF-710B arises from its combined, high-potency action at two distinct targets: allosteric modulation of the M1 mAChR and direct agonism of the σ1R [1]. This is a critical differentiator, as most in-class compounds, such as xanomeline, target only muscarinic receptors (with varying selectivity), while others, like blarcamesine (ANAVEX 2-73), are primarily σ1R agonists with low affinity for muscarinic receptors . The allosteric nature of AF-710B at the M1 receptor also distinguishes it from classic orthosteric M1 agonists like AF267B, which can lead to receptor desensitization and a narrower therapeutic window [1]. Furthermore, AF-710B has demonstrated disease-modifying effects that persist after a washout period, a property not commonly reported for other single-target or orthosteric agents [2]. Therefore, substituting AF-710B with a generic M1 agonist or a sigma-1 ligand would not replicate its unique, synergistic pharmacology and long-lasting in vivo effects, potentially invalidating experimental outcomes that depend on this specific mechanism.

Quantitative Differentiation: AF-710B's Performance Against Key Comparators in Validated Assays


Superior Synaptic Rescue Efficacy in Neuronal Models vs. Orthosteric Agonist AF267B

In a direct head-to-head comparison, AF-710B demonstrated significantly higher potency and efficacy in rescuing synaptic loss compared to the orthosteric M1 agonist AF267B. AF-710B was effective at a 33-fold lower concentration than AF267B and showed activity in a disease model where AF267B was completely ineffective [1].

Alzheimer's disease synaptic plasticity neuroprotection

Durable In Vivo Cognitive Rescue Following Treatment Withdrawal

A key differentiator for AF-710B is its long-lasting, disease-modifying effect on cognitive function in a transgenic Alzheimer's disease model, which persists even after a 5-week drug washout period. This effect is accompanied by corresponding reductions in pathology [1].

Alzheimer's disease cognitive function disease modification

Prevention of Pathology and Cognitive Decline in a Preventive Model

In a separate, more recent study, AF-710B was evaluated in a preventive treatment paradigm. Oral administration of AF-710B to pre-plaque transgenic rats prevented the subsequent development of cognitive impairment and significantly reduced key Alzheimer's pathologies [1].

Alzheimer's disease disease prevention amyloid pathology

High M1 Receptor Subtype Selectivity Reduces Off-Target Muscarinic Activity

AF-710B exhibits high selectivity for the M1 muscarinic receptor subtype over other muscarinic receptors (M2-M5). This is a critical safety advantage, as activation of peripheral M2/M3 receptors is associated with adverse effects like bradycardia and salivation [1]. In contrast, other M1-targeting compounds like TBPB have been shown to have significant off-target antagonism at M4 receptors [2].

receptor pharmacology selectivity M1 muscarinic receptor

Pharmacokinetic Profile with Dose-Proportional Linearity and No Food Effect

Clinical Phase 1 data demonstrate that AF-710B (ANAVEX 3-71) exhibits linear, dose-proportional pharmacokinetics with no clinically significant effect of food on bioavailability. This contrasts with some other CNS-targeting compounds that require specific dosing conditions [REFS-1, REFS-2].

pharmacokinetics drug development oral bioavailability

Dual M1/Sigma-1 Agonism vs. Primary Sigma-1 Agonists

Unlike the sigma-1 receptor (σ1R) agonist blarcamesine (ANAVEX 2-73), which has micromolar affinity for muscarinic receptors, AF-710B is a potent and selective M1 allosteric agonist. Blarcamesine's primary mechanism is through σ1R, with an IC50 of 860 nM . AF-710B's dual, high-potency action provides a more direct and robust cholinergic component, which is a key deficit in Alzheimer's disease [1].

sigma-1 receptor M1 muscarinic receptor multimodal therapy

Optimal Scientific and Preclinical Applications for AF-710B


Investigating Synergistic M1 and Sigma-1 Receptor Crosstalk

AF-710B is the optimal tool compound for studies investigating the functional synergy between M1 muscarinic and sigma-1 receptors, particularly in models of synaptic plasticity and neuroprotection. Its potent dual-agonist activity allows researchers to probe the downstream effects of co-activating these two pathways simultaneously, a mechanism not replicable by single-target ligands [1]. For example, it can be used to study M1/σ1R heteromerization and its role in 'super-sensitizing' M1 responses [2].

Modeling Disease-Modifying Therapy in Chronic Alzheimer's Models

Given its demonstrated long-lasting effects that persist after a washout period, AF-710B is particularly well-suited for chronic in vivo studies designed to assess true disease modification in Alzheimer's disease models. The compound's ability to prevent and reverse cognitive deficits in the McGill-R-Thy1-APP transgenic rat model, even with a treatment interruption, makes it a gold-standard positive control for evaluating novel disease-modifying strategies [REFS-3, REFS-4].

Studying M1-Mediated Signaling with Minimal Off-Target Muscarinic Effects

In any experiment requiring selective activation of the M1 receptor without confounding activity at M2-M5 receptors, AF-710B serves as a superior alternative to orthosteric agonists like xanomeline or allosteric agonists like TBPB. Its high functional selectivity for M1, as demonstrated in CHO cell calcium flux assays, ensures that observed cellular responses can be confidently attributed to M1 receptor activation, thereby increasing the internal validity of the study [5].

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

The availability of robust human Phase 1 pharmacokinetic data for AF-710B (ANAVEX 3-71) enables researchers to back-translate findings from preclinical models to predicted human exposures. The established linear, dose-proportional PK and lack of a food effect in humans [6] provide a strong foundation for designing PK/PD studies and allometric scaling, making it an excellent candidate for translational research programs in neurodegenerative disease.

Technical Documentation Hub

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